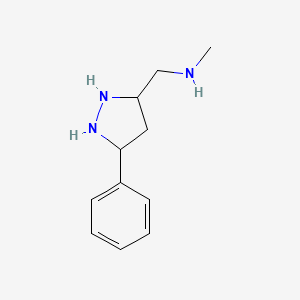
N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of 5-phenyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 5-phenyl-1H-pyrazole, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at a temperature range of 50-70°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanone, while reduction could produce N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanol.
科学研究应用
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine can be compared with other similar compounds, such as:
N-methyl-1-(3-phenyl-1H-pyrazol-4-yl)methanamine: Similar structure but with a different substitution pattern on the pyrazole ring.
N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine: Features a methyl group instead of a phenyl group on the pyrazole ring.
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Another structural isomer with a different substitution pattern.
The uniqueness of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
生物活性
N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring substituted with a phenyl group and a methylamine group. This structure is significant as it influences the compound's interaction with biological targets, potentially modulating various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and proteins. The compound may function as an inhibitor or activator of certain biological pathways, leading to observable effects at the cellular level. For instance, it has been noted that similar compounds can influence:
- Enzyme Activity : Modulating the activity of enzymes involved in metabolic processes.
- Receptor Interaction : Binding to receptors that play critical roles in signaling pathways.
- Cellular Processes : Inducing apoptosis or autophagy in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that this compound may induce apoptosis or inhibit cell proliferation through specific molecular interactions.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Compounds within the pyrazole family have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Case Studies
- Anticancer Screening : A study evaluated various pyrazole derivatives, including this compound, against cancer cell lines such as MCF7 and A549. The results indicated that this compound exhibited significant growth inhibition, supporting its potential as an anticancer agent .
- In Vivo Anti-inflammatory Effects : Research involving animal models demonstrated that pyrazole derivatives could effectively reduce paw edema induced by carrageenan, showcasing their potential therapeutic application in treating inflammatory diseases .
Applications in Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry for synthesizing novel compounds with enhanced biological activities. Its structural features allow for modifications that can lead to improved potency and selectivity against specific biological targets.
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
N-methyl-1-(5-phenylpyrazolidin-3-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-6,10-14H,7-8H2,1H3 |
InChI 键 |
KNAKAUHIGGEGNI-UHFFFAOYSA-N |
规范 SMILES |
CNCC1CC(NN1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















